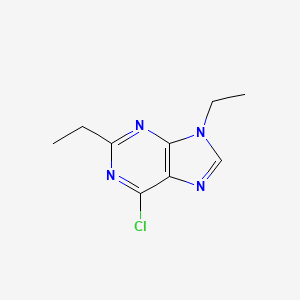

6-chloro-2,9-diethyl-9H-purine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

5466-13-7 |

|---|---|

Molecular Formula |

C9H11ClN4 |

Molecular Weight |

210.66 g/mol |

IUPAC Name |

6-chloro-2,9-diethylpurine |

InChI |

InChI=1S/C9H11ClN4/c1-3-6-12-8(10)7-9(13-6)14(4-2)5-11-7/h5H,3-4H2,1-2H3 |

InChI Key |

WZHZKKOJBLGUPI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC2=C(C(=N1)Cl)N=CN2CC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Chloro 2,9 Diethyl 9h Purine and Its Analogues

Strategies for Purine (B94841) Core Construction

The construction of the fundamental purine ring system, a fusion of pyrimidine (B1678525) and imidazole (B134444) rings, can be approached in two primary ways: building it from simple, non-cyclic molecules (de novo synthesis) or by adding one ring onto an existing, pre-formed heterocyclic precursor (annulation).

De Novo Synthesis from Acyclic Precursors

De novo synthesis refers to the construction of the purine ring system from simple acyclic precursors, a process that assembles the final heterocyclic structure piece by piece. This approach is fundamental in biochemistry, where the purine ring is built upon a ribose-5-phosphate (B1218738) foundation using precursors like glycine, glutamine, aspartate, carbon dioxide, and formate (B1220265) derivatives. basicmedicalkey.comacs.org In chemical synthesis, this strategy involves the stepwise condensation of simple building blocks to form the bicyclic purine skeleton. The pathway culminates in the formation of inosine (B1671953) monophosphate (IMP), which serves as a common precursor to other purine nucleotides.

The key steps in the de novo pathway involve the sequential addition of atoms from various small molecules. The origin of the atoms in the purine ring is well-established:

N1 is derived from aspartate.

C2 and C8 come from N¹⁰-formyltetrahydrofolate.

N3 and N9 are supplied by glutamine.

C4 , C5 , and N7 are contributed by glycine.

C6 originates from carbon dioxide. basicmedicalkey.com

While direct laboratory synthesis mimicking the entire biochemical pathway is complex, the principles guide the logic of using simple, acyclic starting materials to construct the purine core.

Annulation Reactions from Pyrimidine or Imidazole Derivatives

Annulation, or ring-forming, reactions are a highly practical and widely used approach for synthesizing the purine core. This strategy begins with either a pyrimidine or an imidazole derivative and involves the construction of the second fused ring.

From Pyrimidine Derivatives: The most classical and significant method in this category is the Traube purine synthesis. This versatile route commences with a 4,5-diaminopyrimidine (B145471). wur.nl The imidazole ring is then constructed onto the pyrimidine core by reacting the diamine with a reagent that provides a single carbon atom, which will become the C8 of the purine. Common C1 sources for this cyclization include formic acid, formamide, or triethyl orthoformate. For instance, reacting a 4,5-diaminopyrimidine with formic acid leads to the formation of the corresponding purine. This method is exceptionally important for preparing a wide array of purine derivatives from other precursors. wur.nl

From Imidazole Derivatives: Alternatively, the purine skeleton can be assembled by constructing the pyrimidine ring onto a pre-existing imidazole core. This approach typically starts with a 4,5-disubstituted imidazole, such as a 5-aminoimidazole-4-carbonitrile or a related derivative. rsc.orgresearchgate.net These imidazole precursors are then treated with reagents that supply the necessary atoms to form the pyrimidine ring. For example, 5-aminoimidazole-4-carbonitrile derivatives can undergo annulation with simple C1-donating reagents like formic acid to produce 8,9-disubstituted-6,9-dihydro-1H-purin-6-ones. rsc.orgresearchgate.net Other reagents such as urea (B33335) or guanidine (B92328) can be used to introduce different functionalities at the C2 and C6 positions of the final purine ring. researchgate.net This method provides a powerful tool for creating diverse C8 and N9-substituted purines. researchgate.netmdpi.com

Regioselective Functionalization at the Purine Nucleus

Once the purine core is established, the introduction of specific substituents at desired positions is critical. For the synthesis of 6-chloro-2,9-diethyl-9H-purine, this involves the selective placement of a chloro group at C6 and an ethyl group at N9.

Introduction of Chloro- Substituents at the C6 Position

The introduction of a chlorine atom at the C6 position is a common and crucial transformation in purine chemistry, as the 6-chloro group serves as an excellent leaving group for subsequent nucleophilic substitution reactions. A standard and effective method for this conversion is the treatment of the corresponding 6-hydroxypurine derivative (hypoxanthine) with a chlorinating agent. Phosphoryl oxychloride (POCl₃) is frequently used for this purpose. researchgate.netresearchgate.net The reaction typically involves heating the hypoxanthine (B114508) substrate in neat POCl₃, often in the presence of a tertiary amine like N,N-dimethylaniline (DMA), which can facilitate the reaction. researchgate.net After the reaction is complete, careful quenching with ice water followed by neutralization yields the 6-chloropurine (B14466) product. researchgate.net This transformation provides a key intermediate for the synthesis of a vast number of C6-substituted purine analogues. nih.gov

Alkylation Strategies at the N9 Position

Alkylation of the purine ring nitrogens is a fundamental step in elaborating the purine scaffold. However, a significant challenge is controlling the regioselectivity, as direct alkylation can occur at either the N7 or N9 position of the imidazole ring, often resulting in a mixture of isomers. ub.edu For many biological applications and synthetic goals, the N9-alkylated isomer is the desired product. acs.org

Direct alkylation using alkyl halides is a common method for introducing alkyl groups onto the purine ring. acs.org The reaction is typically performed by treating the purine with an alkyl halide (e.g., ethyl iodide or ethyl bromide for ethylation) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724), in the presence of a base. google.comuio.no

The choice of base is critical and can influence both the reaction rate and the ratio of N9 to N7 isomers. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). ub.edugoogle.com While direct alkylation often favors the thermodynamically more stable N9 isomer, significant amounts of the N7 isomer can also be formed. acs.org Recent studies have explored different reaction conditions to improve regioselectivity. For example, using tetrabutylammonium (B224687) hydroxide (B78521) as the base in acetonitrile has been shown to provide high yields of the N9-alkylated product with excellent regioselectivity, particularly when assisted by microwave irradiation. ub.edu

The following table summarizes the results of direct alkylation of 6-chloropurine under various conditions, illustrating the influence of the base and reaction conditions on yield and regioselectivity.

| Entry | Alkyl Halide | Base | Solvent | Conditions | N9-Product Yield (%) | N7-Product Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | Methyl Iodide | DBU | Acetonitrile | 48 h | 12 | 8 | ub.edu |

| 2 | Methyl Iodide | KOH | Acetonitrile | 48 h | Low performance | ub.edu | |

| 3 | Methyl Iodide | (Bu)₄NOH | Acetonitrile | 50°C, 4 h | 59 | - | ub.edu |

| 4 | Ethyl Bromide | (Bu)₄NOH | Acetonitrile | Microwave, 150°C, 10 min | 94 | - | ub.edu |

| 5 | Isopropyl Bromide | (Bu)₄NOH | Acetonitrile | Microwave, 150°C, 10 min | 95 | - | ub.edu |

Optimization for N9 Regioselectivity

The alkylation of purine rings is a fundamental transformation, but it is often complicated by the presence of multiple reactive nitrogen atoms, primarily N7 and N9. Direct alkylation of a 6-chloropurine precursor typically yields a mixture of N7 and N9 isomers, with the thermodynamically more stable N9 product often predominating. acs.orgup.ac.za However, achieving high regioselectivity for the N9 position is crucial for synthesizing compounds like this compound.

Several factors influence the N7/N9 alkylation ratio, including the choice of base, solvent, and the nature of the alkylating agent. up.ac.zaresearchgate.net Research has shown that specific conditions can be optimized to heavily favor the N9 isomer. For instance, the use of certain bases can selectively generate the N9-anion, leading to preferential alkylation at that site. One approach involves using tetrabutylammonium hydroxide, which has been shown to provide N9-alkylated purines with high regioselectivity. researchgate.net Another strategy is the alkylation of 6-(heteroaryl)purines, where a bulky substituent at the C6 position can sterically hinder the N7 position, thereby directing alkylating agents to the N9 position. acs.org For example, treating 6-(2-butylimidazol-1-yl)-2-chloropurine (B8415717) with sodium hydride and ethyl iodide resulted exclusively in the N9-ethylated product. acs.org

Furthermore, computational studies have explored the reaction mechanism, providing insights that help rationalize the observed regioselectivity. These studies suggest that the N9-pathway is generally more favorable, leading to the major product. up.ac.za The choice of solvent also plays a critical role; polar aprotic solvents like DMF or DMSO tend to favor the formation of the N9-alkylated product. up.ac.za

| Purine Substrate | Alkylating Agent | Base/Catalyst | Solvent | Key Outcome | Reference |

|---|---|---|---|---|---|

| 6-chloropurine | tert-alkyl halide | SnCl₄ | ACN | Heating at 80°C favored the N9 isomer. acs.org | acs.org |

| 6-(2-butylimidazol-1-yl)-2-chloropurine | ethyl iodide | NaH | DMF | Exclusive formation of the N9-ethylpurine. acs.org | acs.org |

| Adenine | benzyl bromide | Basic conditions | DMSO | N9-benzylation is the major pathway. up.ac.za | up.ac.za |

| Purines | Arylboronic acids | Copper(II) acetate | Not Specified | Efficiently forms 9-arylpurines with complete regioselectivity. researchgate.net | researchgate.net |

Alkylation Strategies at the C2 Position

Functionalization at the C2 position of the purine core is often more challenging than at the C8 position. researchgate.netmdpi.com However, several effective strategies have been developed to introduce substituents, including ethyl groups, at this site. These methods are crucial for the synthesis of 2,6,9-trisubstituted purines and include nucleophilic aromatic substitution, metal-catalyzed cross-coupling reactions, and lithiation/quenching sequences. mdpi.comresearchgate.net

Introduction of Ethyl Groups via Nucleophilic Substitution or Metal-Catalyzed Cross-Coupling Reactions

The introduction of an ethyl group at the C2 position can be achieved through several pathways. One common method involves starting with a purine that is halogenated at the C2 position, such as 2,6-dichloropurine (B15474). rsc.org Nucleophilic aromatic substitution (SNAr) can then be employed, where an ethyl nucleophile displaces the halogen. However, metal-catalyzed cross-coupling reactions are often more versatile and efficient. mdpi.comeie.gr

Reactions like the Suzuki-Miyaura or Stille coupling are powerful tools for forming C-C bonds on the purine scaffold. rsc.orgthieme-connect.de For a Suzuki coupling, a 2-halo-purine derivative would be reacted with an ethylboronic acid or its ester in the presence of a palladium catalyst and a base. Similarly, a Stille coupling would involve an ethyl-stannane reagent. These methods offer high functional group tolerance and are widely used in the synthesis of complex purine analogues. eie.grthieme-connect.de Nickel-catalyzed reactions have also emerged as a potent method for the C-H alkylation of purines, including the functionalization of purine nucleosides with both primary and secondary alkyl groups. acs.org

| Reaction Type | Purine Precursor | Ethyl Source | Catalyst/Reagents | General Conditions | Reference |

|---|---|---|---|---|---|

| Nucleophilic Aromatic Substitution | 2,6-Dichloropurine | Ethyl nucleophile | Base | Typically requires heating in a suitable solvent. | rsc.org |

| Suzuki-Miyaura Coupling | 2-Halo-6-chloropurine derivative | Ethylboronic acid | Pd catalyst (e.g., Pd(dppf)Cl₂) + Base (e.g., Cs₂CO₃) | Anhydrous solvent (e.g., DMF/THF), heated. eie.gr | eie.gr |

| Stille Coupling | 2-Halo-6-chloropurine derivative | Ethyl-stannane | Pd catalyst (e.g., Pd(PPh₃)₄) | Anhydrous solvent (e.g., Toluene), heated. thieme-connect.de | thieme-connect.de |

| Nickel-Catalyzed C-H Alkylation | 6-Anilinopurine derivative | Ethyl bromide | Ni catalyst | Can functionalize purines directly. acs.org | acs.org |

Regiospecific Lithiation/Quenching Approaches for C2 Functionalization

A powerful strategy for the direct functionalization of the purine C2 position involves lithiation followed by quenching with an electrophile. mdpi.comresearchgate.net This approach allows for the introduction of a variety of substituents with high regioselectivity. The process typically requires a protected purine precursor to prevent reaction at other acidic protons.

The key step is the deprotonation at C2 to form a purin-2-yllithium species. This has been successfully achieved using strong, sterically hindered bases like lithium 2,2,6,6-tetramethylpiperidide (LTMP). acs.org To prevent competing deprotonation at the more acidic C8 position, a protecting group, such as a triisopropylsilyl (TIPS) group, is often installed at C8. The electron-withdrawing nature of the chlorine atom at C6 also facilitates the C2-lithiation. acs.org Once the C2-lithiated intermediate is formed, it can be quenched with an ethyl electrophile, such as ethyl iodide or diethyl sulfate, to install the ethyl group at the desired position. This methodology was pivotal in the first evident generation of a purin-2-yllithium species and the subsequent synthesis of 2-carbon-substituted adenosines. acs.org

Multi-Component and Green Chemistry Approaches in Purine Synthesis

Modern synthetic chemistry emphasizes efficiency, sustainability, and environmental responsibility. researchgate.netrasayanjournal.co.in In the context of purine synthesis, this has led to the development of multi-component reactions (MCRs) and the application of green chemistry principles. researchgate.nethuarenscience.com

MCRs are one-pot reactions where three or more starting materials combine to form a single product that incorporates portions of all reactants. researchgate.net This approach is highly atom-economical and step-efficient, reducing waste and simplifying synthetic routes. researchgate.net Several MCRs have been developed for the synthesis of purine and pyrimidine derivatives, sometimes inspired by prebiotic chemistry hypotheses. nih.govacs.org These reactions can rapidly generate molecular complexity from simple building blocks. rsc.org For example, microwave-assisted MCRs have been used to synthesize 8,9-disubstituted-1H-purin-6-one derivatives. rsc.org

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.inhuarenscience.com In purine synthesis, this translates to using safer solvents (like water or ethanol), employing catalysts (including biocatalysts or earth-abundant metals) to enable milder reaction conditions, and minimizing waste. huarenscience.comrsc.orgnih.gov Catalyst- and solvent-free reaction conditions represent an ideal green chemistry approach, and such methods have been successfully applied to the synthesis of C6-azolyl purine nucleosides, demonstrating the potential for more environmentally benign synthetic pathways. rsc.org

Purification and Isolation Techniques for Substituted Purines

The successful synthesis of a target compound like this compound is contingent upon its effective purification and isolation from reaction mixtures, which may contain unreacted starting materials, reagents, and by-products. A variety of standard and advanced techniques are employed for this purpose.

Column Chromatography is one of the most common methods for purifying substituted purines. nih.gov Silica gel is frequently used as the stationary phase, with a solvent system (eluent) of appropriate polarity to separate the desired product from impurities. uio.no The choice of eluent is critical and is typically determined by preliminary analysis using thin-layer chromatography (TLC).

Recrystallization is a powerful technique for purifying solid compounds. It relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. The crude product is dissolved in a minimum amount of a hot solvent, and upon cooling, the pure compound crystallizes out, leaving impurities behind in the solution. nih.gov

High-Performance Liquid Chromatography (HPLC) offers higher resolution and is often used for both analytical and preparative-scale purification. Hydrophilic Interaction Chromatography (HILIC) is a specific type of HPLC that has proven effective for separating purine and pyrimidine bases and nucleosides based on their hydrophilicity. nih.gov

Sublimation has been explored as a technique to isolate purines directly from complex matrices under reduced pressure and high temperature, demonstrating a solvent-free purification possibility. researchgate.net

The final isolated product's identity and purity are confirmed through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C), Mass Spectrometry (MS), and melting point analysis. royalsocietypublishing.orguio.no

Chemical Reactivity and Transformation Mechanisms of 6 Chloro 2,9 Diethyl 9h Purine

Nucleophilic Substitution Reactions at C6 (Chloro- Group)

The C6 position of the purine (B94841) ring in 6-chloro-2,9-diethyl-9H-purine is electron-deficient, making it highly susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atom serves as a competent leaving group, facilitating the introduction of a wide array of functional groups. This reactivity is a cornerstone of purine chemistry, allowing for the synthesis of diverse derivatives. mdpi.com The reactivity of the C6 position is generally greater than other positions on the purine core in such substitution reactions. mdpi.com

Amination Reactions (e.g., with primary amines, morpholine)

The displacement of the C6-chloro substituent by nitrogen nucleophiles is a robust and widely utilized transformation for 6-chloropurine (B14466) analogs. This amination can be achieved with various amines, including primary amines and cyclic secondary amines like morpholine (B109124), to generate a diverse library of 6-aminopurine derivatives. rsc.orgresearchgate.net

Research on related 2,6-disubstituted purines demonstrates that these amination reactions are often regioselective, with the substitution occurring preferentially at the C6 position over the C2 position. researchgate.netresearchgate.net The reactions can be carried out under various conditions, from conventional heating to microwave irradiation, which can significantly shorten reaction times. researchgate.netrsc.org For instance, the reaction of 2,6-dichloropurine (B15474) with morpholine proceeds efficiently to yield the C6-morpholino product, which can then be alkylated at the N9 position. researchgate.net Similarly, reactions with primary amines like cyclopropylamine (B47189) on 6-chloro-9-alkylpurines proceed at ambient temperatures to give the desired 6-(alkylamino) products in high yields. acs.org

Table 1: Examples of Amination Reactions on Analogous 6-Chloropurines Data extrapolated from reactions on similar 6-chloropurine scaffolds.

| 6-Chloropurine Analog | Nitrogen Nucleophile | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 6-chloro-9-substituted-purine | Cyclopropylamine | Ethanol, Triethylamine, Ambient Temp. | 6-(Cyclopropylamino)-9-substituted-purine | acs.org |

| 2,6-Dichloropurine | Morpholine | N,N-diisopropylethylamine, Reflux 80°C | 2-Chloro-6-morpholino-9H-purine | researchgate.net |

| 6-Chloropurine Nucleoside | Cyclohexylamine | Microwave, 120°C, Ethanol | 6-(Cyclohexylamino)purine Nucleoside | researchgate.net |

Oxygen- and Sulfur-Nucleophile Mediated Transformations (e.g., alkoxylation, thiolation)

The C6-chloro group can also be readily displaced by oxygen and sulfur nucleophiles to form ethers and thioethers, respectively. mdpi.com Alkoxylation is typically achieved by reacting the 6-chloropurine derivative with an alcohol in the presence of a base to generate the corresponding alkoxide. rsc.org This method allows for the synthesis of 6-alkoxy-purine derivatives. researchgate.net However, these reactions can sometimes require forcing conditions, such as using the alcohol as the reaction solvent at high temperatures. researchgate.net

Thiolation reactions with sulfur nucleophiles, such as thiophenols, are also common. rsc.orgrsc.org These transformations can be performed under solvent-free, microwave-irradiated conditions, providing an efficient and environmentally friendly route to C6-functionalized purines. rsc.orgrsc.org Copper-catalyzed cross-coupling reactions have also been developed for the C-S bond formation between purine derivatives and aryl thiols. rsc.org

Table 2: Examples of O/S-Nucleophile Reactions on Analogous 6-Chloropurines Data extrapolated from reactions on similar 6-chloropurine scaffolds.

| 6-Chloropurine Analog | O/S Nucleophile | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 6-Chloroguanosine | Phenol (PhOH) | K₂CO₃, Microwave, Solvent-free | 6-Phenoxyguanosine | rsc.org |

| 6-Chloroguanosine | Thiophenol (PhSH) | K₂CO₃, Microwave, Solvent-free | 6-(Phenylthio)guanosine | rsc.org |

| 2,6-Dichloropurine | Various Alcohols | Strong Base (e.g., NaH) | 2-Chloro-6-alkoxypurine | researchgate.net |

Reactions Involving Alkyl Chains at C2 and N9

Functionalization of Ethyl Groups (e.g., oxidation, halogenation)

Specific research on the direct functionalization of the ethyl groups of this compound is not extensively documented in the scientific literature. Typically, synthetic efforts focus on modifying the purine ring itself. However, based on general organic chemistry principles, the ethyl groups would be susceptible to standard alkyl chain reactions, such as free-radical halogenation at the benzylic-like positions or oxidation under strong conditions, though such reactions might compete with reactions on the purine ring.

Stability and Reactivity of N-Alkyl Purine Systems

The alkylation of purine rings is a critical step in their synthesis and can lead to a mixture of N7 and N9 isomers. rsc.orgnih.govacs.org The N9-substituted isomer, such as this compound, is generally the thermodynamically more stable product compared to its N7-alkylated counterpart. nih.govacs.org The synthesis of N9-alkylated purines can be achieved with high regioselectivity. tandfonline.com The stability of the N-alkyl bond is significant, and N-alkylated purines serve as key intermediates in medicinal chemistry. nih.gov The N9-substituent can influence the electronic properties of the purine ring and, consequently, the reactivity at other positions, including the C6-chloro group.

Halogenation and Dehalogenation Processes on the Purine Core

Beyond the inherent C6-chloro group, the purine core can undergo further halogenation or dehalogenation, providing pathways to other important derivatives.

Halogenation, particularly bromination, often occurs at the C8 position of the purine ring when subjected to reagents like N-bromosuccinimide (NBS) or bromine in acetic acid. rsc.orgrsc.org This allows for the synthesis of multi-halogenated purines, which are valuable precursors for further functionalization through cross-coupling or substitution reactions.

Conversely, the chloro group at the C6 position can be removed through dehalogenation. researchgate.net A common method for this transformation is catalytic hydrogenation. nih.gov This process effectively replaces the chlorine atom with a hydrogen atom, yielding the corresponding 2,9-diethyl-9H-purine. This dehalogenation is a key step for accessing purine scaffolds that are unsubstituted at the C6 position. mdpi.comscite.ai

Tautomerism and Isomerization in 9H-Purine Systems

Tautomerism is a significant feature of purine chemistry, where protons can migrate between different nitrogen atoms of the heterocyclic ring, resulting in a mixture of tautomers in equilibrium. For unsubstituted purine, the N7H and N9H tautomers are the most common. researchgate.net The position of this equilibrium is influenced by the substitution pattern on the purine ring, the solvent, and temperature. researchgate.net

In the case of This compound , the presence of the ethyl group at the N9 position effectively "locks" the tautomeric form. The covalent bond between the nitrogen atom and the ethyl group prevents the migration of a proton to or from this position. Therefore, this compound does not exhibit the N7H/N9H tautomerism characteristic of unsubstituted or N-unsubstituted purines.

However, isomerization can still be a relevant consideration, particularly during synthesis. The alkylation of a 6-chloropurine can lead to a mixture of N7 and N9 isomers. imtm.cz The ratio of these isomers is dependent on the reaction conditions, including the nature of the alkylating agent, the base, and the solvent used. acs.orgnih.gov For instance, direct alkylation of 6-chloropurine often yields a mixture of N7 and N9-alkylated products, with the N9 isomer typically being the thermodynamically more stable and major product. nih.gov

The synthesis of this compound would likely involve steps where the regioselectivity of alkylation at the N9 position is controlled to favor the desired isomer over the N7 counterpart. acs.orgnih.gov

The table below outlines the common isomeric forms in purine systems.

| Isomer Type | Description | Relevance to this compound |

| N7-isomer | The substituent is attached to the N7 position of the purine ring. | A potential byproduct in the synthesis of the target compound. |

| N9-isomer | The substituent is attached to the N9 position of the purine ring. | The specified isomeric form of the target compound. |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the detailed molecular structure of organic compounds in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, it is possible to identify the chemical environment of each proton and carbon atom and map their connectivity, confirming the precise arrangement of the purine (B94841) core and its substituents.

One-dimensional NMR provides fundamental information about the number and types of protons and carbons in a molecule.

Proton (¹H) NMR: The ¹H NMR spectrum of 6-chloro-2,9-diethyl-9H-purine is expected to show four distinct signals corresponding to the aromatic proton and the two different ethyl groups. The proton on the C8 carbon of the purine ring would appear as a sharp singlet in the downfield aromatic region. The methylene (B1212753) (-CH₂) protons of the ethyl group at the N9 position are expected to resonate as a quartet at a lower field than the methylene protons of the C2-ethyl group, due to the direct attachment to a nitrogen atom within the aromatic system. The methyl (-CH₃) protons of both ethyl groups would appear as triplets in the upfield region.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the structure. For this compound, nine distinct signals are predicted. Five signals correspond to the carbons of the purine core (C2, C4, C5, C6, C8), and four signals correspond to the carbons of the two ethyl substituents (-CH₂ and -CH₃ at C2 and N9). The chemical shifts of the purine carbons are characteristic of heteroaromatic systems, while the ethyl carbons appear in the typical aliphatic region.

Predicted ¹H and ¹³C NMR Data for this compound Note: The following data are predicted values based on established chemical shift principles for purine derivatives. Actual experimental values may vary.

¹H NMR (Proton)| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.5 | Singlet | 1H | C8-H |

| ~4.3 | Quartet | 2H | N9-CH₂CH₃ |

| ~3.0 | Quartet | 2H | C2-CH₂CH₃ |

| ~1.5 | Triplet | 3H | N9-CH₂CH₃ |

¹³C NMR (Carbon-13)

| Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~160 | C2 |

| ~153 | C4 |

| ~152 | C6 |

| ~145 | C8 |

| ~131 | C5 |

| ~45 | N9-CH₂ |

| ~30 | C2-CH₂ |

| ~15 | N9-CH₂CH₃ |

While 1D NMR suggests the presence of the core and substituents, 2D NMR experiments are crucial for confirming the exact placement (regioselectivity) of the ethyl groups and the chloro atom.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. mdpi.com An HSQC spectrum would definitively link the predicted proton signals of this compound to their corresponding carbon signals, for example, confirming the connection between the aromatic C8-H proton and the C8 carbon, and the methylene protons with their respective carbons.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is paramount for establishing connectivity across two to three bonds. It provides the key data to confirm the substitution pattern. For this compound, the following correlations would be expected:

The protons of the N9-methylene group should show correlations to the C4 and C8 carbons of the purine ring, confirming the attachment of this ethyl group at the N9 position.

The protons of the C2-methylene group should show a correlation to the C2 carbon.

The aromatic C8-H proton should show correlations to C4 and C5, confirming the structure of the imidazole (B134444) portion of the purine core.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of their bonding connectivity. A NOESY spectrum could show a spatial correlation between the protons of the N9-ethyl group and the C8-H proton, providing further evidence for the N9 substitution.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and providing clues to its structure through fragmentation analysis. jchps.com

HRMS provides a highly accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental formula. For this compound (C₉H₁₁ClN₄), HRMS would be used to confirm its elemental composition. The presence of a chlorine atom would be evident from the characteristic M+2 isotopic pattern, where the peak for the ³⁷Cl isotope appears at approximately one-third the intensity of the peak for the ³⁵Cl isotope.

Predicted HRMS Data for this compound

| Formula | Ion | Calculated m/z ([M+H]⁺) |

| C₉H₁₁³⁵ClN₄ | [M+H]⁺ | 211.0745 |

| C₉H₁₁³⁷ClN₄ | [M+2+H]⁺ | 213.0716 |

LC-MS/MS combines the separation capabilities of liquid chromatography with the detection power of tandem mass spectrometry. This technique is used to analyze complex mixtures and to perform structural elucidation through controlled fragmentation. In an MS/MS experiment, the molecular ion of this compound would be selected and fragmented. The resulting fragmentation pattern is predictable and provides a structural fingerprint. Key expected fragmentation pathways include the loss of the ethyl groups via cleavage of the C-N or C-C bonds, which helps to confirm the nature and location of the substituents. Common fragmentation patterns for substituted purines involve the loss of side chains and cleavages within the heterocyclic ring system. libretexts.orgmiamioh.edu

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. scielo.br The IR spectrum of this compound would display characteristic absorption bands that confirm its key structural features.

The spectrum would be characterized by:

Aromatic C-H stretching: A band appearing above 3000 cm⁻¹, characteristic of the C8-H bond.

Aliphatic C-H stretching: Multiple bands appearing just below 3000 cm⁻¹, corresponding to the symmetric and asymmetric stretching of the C-H bonds in the methyl and methylene groups of the ethyl substituents.

C=N and C=C stretching: A series of sharp absorption bands in the 1600-1450 cm⁻¹ region, which are characteristic of the purine ring system.

C-Cl stretching: A band in the fingerprint region, typically between 800 and 600 cm⁻¹, corresponding to the carbon-chlorine bond.

These characteristic bands, when observed together, provide strong evidence for the presence of the chloro-substituted, diethyl-purine structure. acs.orgnist.gov

X-ray Crystallography for Definitive Molecular Structure Determination

No crystallographic data for this compound has been reported in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. The process of X-ray crystallography involves growing a single crystal of the compound and analyzing the diffraction pattern of X-rays passed through it. This analysis provides a precise three-dimensional model of the molecule, confirming atomic connectivity, bond lengths, bond angles, and stereochemistry. Without experimental data, a definitive determination of the crystal and molecular structure of this compound is not possible.

Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC)

There are no published HPLC methods specifically developed for the analysis of this compound. HPLC is a fundamental technique for determining the purity of a compound and for separating it from any impurities or byproducts from a chemical synthesis. A typical HPLC method development would involve selecting an appropriate stationary phase (column) and mobile phase, and a detector (e.g., UV-Vis) to quantify the compound of interest. Without such a study, there is no established protocol for assessing the purity of this compound via HPLC.

Thermoanalytical Techniques for Thermal Stability Investigations (e.g., TG-DTA)

Investigations into the thermal stability of this compound using techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) have not been documented in scientific literature. TGA measures the change in mass of a sample as a function of temperature, indicating decomposition temperatures and the presence of volatile components. DTA measures the temperature difference between a sample and a reference material, identifying phase transitions such as melting and boiling points, as well as exothermic or endothermic decomposition processes. The absence of such studies means the thermal behavior and stability profile of this compound remain uncharacterized.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the intrinsic properties of a molecule, governed by its electronic structure. These methods are essential for predicting reactivity, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. For purine (B94841) derivatives like 6-chloro-2,9-diethyl-9H-purine, DFT calculations can determine key descriptors of reactivity and stability. rsc.orgnih.gov These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation and then computing various electronic parameters.

Key electronic properties calculated via DFT include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The EHOMO is related to the molecule's ability to donate electrons, while the ELUMO relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

Other important descriptors derived from DFT include the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface, identifying regions prone to electrophilic and nucleophilic attack. rsc.orgnih.gov For this compound, the electron-withdrawing chlorine atom at the C6 position and the nitrogen atoms of the purine core are expected to be key features in its electronic landscape.

Table 1: Representative Quantum Chemical Descriptors Calculated by DFT for Purine Analogs

| Parameter | Description | Typical Predicted Value/Trend |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relatively low, indicating moderate electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Low, indicating a capacity to accept electrons. |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Moderate gap, suggesting good chemical stability. |

| Dipole Moment (μ) | Measure of the molecule's overall polarity | Non-zero, indicating an asymmetric charge distribution. |

| Electronegativity (χ) | Ability to attract electrons | Influenced by the chlorine and nitrogen atoms. |

Computational methods are invaluable for studying reaction mechanisms, allowing for the characterization of transition states and intermediates that may be difficult to observe experimentally. For this compound, two key reaction types are of interest: nucleophilic substitution at the C6 position and further alkylation.

The chlorine atom at C6 makes this position highly susceptible to nucleophilic aromatic substitution (SNAr). DFT studies can model the reaction pathway of 6-chloropurines with various nucleophiles (e.g., amines, thiols) to predict activation energies and reaction rates. nih.gov This is crucial for synthesizing libraries of 6-substituted purine derivatives for biological screening.

Alkylation of the purine ring is another fundamental reaction. While the N9 position in this compound is already occupied by an ethyl group, computational studies on related purines show that alkylation can occur at different nitrogen atoms, often resulting in a mixture of N7 and N9 isomers. nih.govacs.org Theoretical calculations can predict the relative thermodynamic stability of these isomers, explaining the regioselectivity observed in synthetic procedures. nih.govmdpi.com For instance, studies have shown that while direct alkylation can lead to mixtures, the N9 isomer is often the thermodynamically more stable product. nih.govacs.org

Purine and its derivatives can exist in different tautomeric forms, which are isomers that differ in the position of a proton. wikipedia.org The most common tautomers for the purine core are the 7H and 9H forms. acs.orgnih.gov Since the target molecule is a 9-substituted purine, its tautomerism is fixed at the N9 position. However, understanding the inherent stability of the purine core is essential.

Quantum chemical calculations have consistently shown that for most neutral, unsubstituted, or N9-substituted purines in the gas phase or in non-polar solvents, the 9H tautomer is more stable than the 7H tautomer. acs.orgnih.gov This preference is a key factor in synthetic chemistry, influencing the outcomes of alkylation reactions. harvard.edu

Aromaticity is a measure of the π-electron delocalization within the rings, which contributes significantly to the molecule's stability. The Harmonic Oscillator Model of Aromaticity (HOMA) is a common index used to quantify this property. nih.govmdpi.com DFT calculations can predict HOMA values for both the five-membered (imidazole) and six-membered (pyrimidine) rings of the purine system. For 9H-purines, both rings exhibit aromatic character. acs.orgnih.gov The substituents at the C2, C6, and N9 positions, such as the ethyl and chloro groups in this compound, are predicted to modulate the electron distribution and, consequently, the aromaticity of the heterocyclic system. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is instrumental in drug discovery for screening virtual libraries of compounds and hypothesizing their mechanism of action.

The purine scaffold is a well-known "privileged structure" that can interact with a wide range of biological targets, including protein kinases and cyclooxygenase (COX) enzymes. nih.govnih.gov Molecular docking simulations can be used to predict the binding affinity of this compound with these enzymes. The simulation calculates a docking score, often expressed in kcal/mol, which estimates the binding free energy of the ligand-protein complex. A lower (more negative) score generally indicates a more favorable binding interaction. nih.govnih.gov

For example, docking studies against various protein kinases (e.g., cyclin-dependent kinases, mTOR) could reveal potential inhibitory activity. nih.govbohrium.com Similarly, docking into the active sites of COX-1 and COX-2 can help predict potential anti-inflammatory properties and assess selectivity. derpharmachemica.commdpi.com The ethyl groups at the C2 and N9 positions and the chlorine at C6 would be critical for defining the steric and electronic complementarity of the molecule within the enzyme's binding pocket.

Table 2: Illustrative Docking Scores of Purine Analogs Against Kinase and COX Targets

| Compound Class | Target Enzyme | Representative Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| Pyrimidine (B1678525) Derivatives | Cyclin-Dependent Kinase 2 (CDK2) | -7.4 to -7.9 | nih.gov |

| Aurone Derivatives | COX-2 | -5.84 | nih.gov |

| Doronine Derivatives | COX-2 | -3.66 | nih.gov |

| Amino-pyrimidine Derivatives | c-Jun-N-Terminal Kinase (JNK) | -9.1 | researchgate.net |

Note: The scores presented are for related heterocyclic compounds and serve to illustrate the typical output of docking studies. Specific scores for this compound would require a dedicated computational study.

Beyond predicting binding affinity, docking simulations provide a detailed, three-dimensional view of the interactions between the ligand and the amino acid residues of the protein's active site. nih.govnih.gov This molecular recognition is governed by various non-covalent forces, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. nih.gov

For this compound, the nitrogen atoms of the purine ring can act as hydrogen bond acceptors, while the aromatic system can participate in π-π stacking with residues like phenylalanine, tyrosine, or tryptophan in the binding site. The chlorine atom can form halogen bonds or hydrophobic interactions, and the two ethyl groups will primarily engage in hydrophobic contacts. Visualizing these interactions helps to understand the structural basis for the compound's predicted activity and provides a rationale for designing new analogs with improved potency and selectivity. bohrium.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling represents a important area of computational chemistry that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For purine derivatives, QSAR studies have been instrumental in designing and identifying new molecules with potential therapeutic applications, such as anticancer agents or kinase inhibitors. tandfonline.comnih.gov

Development of Predictive Models for Biological Activity

The development of predictive QSAR models for purine derivatives generally involves a series of steps. Initially, a dataset of purine analogs with experimentally determined biological activities is compiled. tandfonline.com The three-dimensional structures of these molecules are then generated and optimized using computational methods. A wide array of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.

Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms, are then employed to build a mathematical equation that links the molecular descriptors to the biological activity. tandfonline.com The goal is to create a model that can accurately predict the activity of new, untested purine derivatives.

The robustness and predictive power of these models are rigorously assessed through internal and external validation techniques. tandfonline.com A well-validated QSAR model can be a powerful tool in drug discovery, enabling the virtual screening of large libraries of compounds and prioritizing the synthesis of the most promising candidates. For instance, 3D-QSAR models have been developed for 2,6,9-trisubstituted purine derivatives to elucidate the structural requirements for their cytotoxic activity on cancer cell lines. nih.gov

Table 1: Common Approaches in QSAR Model Development for Purine Derivatives

| Step | Description |

| Data Set Selection | A series of purine analogs with known biological activities is chosen. |

| Molecular Modeling | 2D or 3D structures of the compounds are generated and their energy is minimized. |

| Descriptor Calculation | A variety of molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated. |

| Model Building | Statistical methods are used to create a mathematical relationship between descriptors and activity. |

| Model Validation | The model's predictive ability is tested using internal and external validation sets. |

Correlation of Molecular Descriptors with Observed Effects

The predictive power of a QSAR model is fundamentally dependent on the molecular descriptors used in its development. These descriptors quantify various aspects of a molecule's structure and properties. While specific data for this compound is not available, studies on other purine derivatives highlight the importance of certain types of descriptors.

For example, in the context of 3D-QSAR studies of purine derivatives, steric and electronic properties have been shown to significantly influence their cytotoxicity. nih.gov Steric descriptors relate to the size and shape of the molecule, while electronic descriptors, such as atomic charges, describe the distribution of electrons within the molecule.

Although direct correlations for APT (Atomic Polar Tensor) charges and FED2 (a descriptor related to the electric field) with the biological activity of this compound have not been documented in the available literature, these types of electronic descriptors are commonly employed in QSAR studies to understand how the electrostatic properties of a molecule contribute to its interaction with a biological target. The distribution of charges within a molecule can play a crucial role in its ability to bind to a receptor or enzyme active site.

Table 2: Representative Molecular Descriptors in Purine QSAR Studies

| Descriptor Type | Example | Relevance to Biological Activity |

| Electronic | Atomic Charges (e.g., APT charge), Dipole Moment | Influences electrostatic interactions with the biological target. |

| Steric | Molecular Volume, Surface Area | Determines the fit of the molecule within a binding pocket. |

| Hydrophobic | LogP | Relates to the compound's ability to cross cell membranes. |

| Topological | Connectivity Indices | Describes the branching and connectivity of the molecular structure. |

Structure Activity Relationship Sar Studies of 6 Chloro 2,9 Diethyl 9h Purine Analogues

Impact of Substitutions at C6 (Chloro- Group) on Biological Activity Profiles

The C6 position of the purine (B94841) ring is a critical site for modification, and replacing the chloro group with various substituents has a profound impact on the biological activity of the resulting analogues. The chlorine atom serves as a versatile leaving group, enabling the synthesis of diverse derivatives through nucleophilic substitution. mdpi.com

Studies have shown that the nature of the substituent at C6 dictates the type and potency of the biological response. For instance, in the development of selective positive inotropes, it was found that thioether-linked derivatives at the C6 position were superior to their corresponding oxygen and nitrogen isosteres. acs.orgresearchgate.net This suggests that the sulfur atom plays a specific role in the interaction with the biological target, which could be related to its size, polarizability, or ability to form specific hydrogen bonds.

Furthermore, the introduction of various amines at the C6 position has been extensively explored. The reaction of 6-chloropurines with aromatic amines can lead to compounds with significant antiproliferative activity. mdpi.com The electronic properties and steric bulk of the amine substituent are key determinants of activity. For example, SAR exploration in dual Src/Abl kinase inhibitors revealed that several arylamines at C6 increased kinase activity, suggesting that the aryl rings might engage in beneficial hydrophobic or π-stacking interactions within the kinase hinge region. acs.org Conversely, certain substitutions, like a pyridine-2-ylamine, can reduce potency, possibly due to electronic repulsion between lone pairs on the pyridine (B92270) nitrogen and the purine's N1 atom, which disrupts the optimal coplanar conformation for binding. acs.org

The introduction of alkyl groups, such as methyl, ethyl, and various cycloalkyls, has also been investigated. These modifications can influence the compound's hydrophobic character and its fit within a target's binding pocket, leading to varied cytotoxic effects. nih.gov Some 6-O-alkyl nucleoside analogues have been found to activate the human Stimulator of Interferon Genes (hSTING), a key protein in the innate immune response. nih.gov

| C6-Substituent | Linkage Type | Observed Biological Activity Trend | Reference |

|---|---|---|---|

| -S-R (Thioether) | Sulfur | Superior activity compared to O/N isosteres for positive inotropy. | acs.orgresearchgate.net |

| -O-R (Ether) | Oxygen | Generally lower activity than thioethers for positive inotropy. Some 6-O-alkyl analogues activate hSTING. | acs.orgresearchgate.netnih.gov |

| -NH-R (Amine) | Nitrogen | Lower activity than thioethers for positive inotropy. Arylamines can confer potent kinase inhibitory and antiproliferative activity. | mdpi.comacs.orgresearchgate.netacs.org |

| Alkyl/Cycloalkyl | Carbon | Activity is dependent on the specific alkyl group and target; can induce cytotoxicity. | nih.gov |

Role of Alkyl Chain Length and Branching at C2 and N9 Positions

Modifications at the C2 and N9 positions of the purine ring, particularly concerning the length and branching of alkyl chains, are pivotal in tuning the biological activity of 6-chloropurine (B14466) analogues. These substituents can influence the molecule's solubility, lipophilicity, and steric interactions with the target protein.

At the N9 position, the nature of the alkyl substituent is crucial for receptor binding and activity. In a series of cytokinin analogues, various C2-C4 alkyl chains terminated by different functional groups were introduced at the N9 position. nih.gov These studies revealed a distinct relationship between the specific substitution at N9 and the resulting cytokinin activity. While many N9-substituted derivatives remained active across a broad range of concentrations, their ability to trigger specific cytokinin receptors varied, indicating that the N9 side chain is a key determinant of receptor specificity. nih.gov

Similarly, substitutions at the C2 position can significantly modulate potency. Research on adenosine (B11128) receptor ligands has shown that substitution at the C2 position may increase potency and, in some cases, induce selectivity. nih.gov For example, introducing a chlorine atom at C2 can enhance potency. The combination of modifications at C2 and N6 can even switch a compound from being an agonist to an antagonist. nih.gov While the prompt focuses on a 2,9-diethyl analogue, the principles derived from related studies suggest that even minor changes, such as increasing the alkyl chain from ethyl to propyl or butyl, or introducing branching (e.g., isopropyl vs. propyl), could have substantial effects on biological outcomes by altering the hydrophobic and steric profile of the molecule.

| Position | Modification | General Impact on Biological Activity | Reference |

|---|---|---|---|

| C2 | Introduction of small alkyl or haloalkyl groups | Can increase potency and selectivity for certain targets (e.g., adenosine receptors). | nih.gov |

| N9 | Varying alkyl chain length (e.g., C2-C4) | Affects receptor specificity and overall activity profile (e.g., cytokinin activity). | nih.gov |

| N9 | Introduction of bulky or functionalized alkyl groups | Can modulate receptor interaction and downstream signaling. | nih.gov |

Influence of Stereochemistry and Regioisomerism on Biological Activity

The three-dimensional arrangement of atoms (stereochemistry) and the position of substituents on the purine ring (regioisomerism) are fundamental factors that govern the biological activity of purine analogues.

Regioisomerism is particularly important with respect to alkylation on the purine's imidazole (B134444) ring, which typically occurs at either the N7 or N9 position. Direct alkylation of 6-chloropurine often leads to a mixture of N7 and N9 regioisomers. nih.govacs.org The N9 isomer is generally the thermodynamically more stable and, therefore, the major product. acs.orgnih.gov However, N7-substituted purines are not merely byproducts; they can possess unique and potent biological activities, including cytotoxic, antiviral, and cytokinin activities, distinct from their N9 counterparts. nih.govacs.org The differential positioning of the substituent dramatically alters the shape of the molecule and the presentation of hydrogen bond donors and acceptors, leading to different interactions with biological macromolecules. For example, substituting guanosine (B1672433) with its N7-regioisomer in RNA duplexes severely diminishes thermodynamic stability when paired with cytosine but can stabilize mismatches with guanine (B1146940) or adenine. nih.gov This highlights the profound functional consequences of regioisomeric placement.

Stereochemistry plays a critical role when chiral centers are introduced into the substituents. For instance, in the synthesis of purine nucleosides containing chiral amino acid amides at the C6 position, the specific stereochemistry of the amino acid can influence antiproliferative activity. mdpi.com The precise spatial orientation of functional groups is often essential for optimal binding to the chiral environment of a protein's active site. Even subtle changes in stereochemistry can lead to significant differences in biological activity, as one enantiomer may fit snugly into a binding pocket while the other is sterically hindered or unable to form key interactions.

Correlation of Electronic and Steric Effects with Biological Outcomes

The biological activity of 6-chloro-2,9-diethyl-9H-purine analogues is governed by a complex interplay of electronic and steric effects imparted by their various substituents. These physicochemical properties determine how the molecule interacts with its biological target at the molecular level.

Steric effects relate to the size and shape of the substituents and how they affect the molecule's ability to fit into a target's binding site. Bulky substituents can create steric hindrance, preventing the molecule from adopting the optimal conformation for binding. However, steric bulk can also be advantageous, for instance, by promoting specific hydrophobic interactions or by conferring selectivity for a target with a large binding pocket. nih.gov In the alkylation of purines, steric factors can influence the N7/N9 regioselectivity; bulky groups at C6 can shield the N7 position, favoring substitution at N9. researchgate.net The ethyl groups at C2 and N9 in the parent compound contribute to its specific steric profile, and any alteration in their size or branching would directly impact its interaction with biological targets.

The combination of these effects is crucial. The optimal biological activity is often achieved through a fine balance of electronic and steric properties that maximize favorable interactions (e.g., hydrogen bonds, hydrophobic contacts, π-stacking) and minimize unfavorable steric clashes with the target receptor or enzyme. acs.org

Design Principles for Modulating Biological Activity through Structural Modifications

Based on the structure-activity relationships discussed, several key design principles emerge for the targeted modulation of biological activity in analogues of this compound.

C6 Position as a Primary Locus for Diversification: The C6 position is the most versatile site for introducing a wide range of substituents to alter biological function. The choice of linker atom (S, O, N, or C) is a critical first step. Thioethers appear favorable for certain activities like positive inotropy, while arylamines are effective for targeting kinase enzymes. acs.orgacs.org

Fine-Tuning through N9 Alkylation: The N9 position is crucial for modulating receptor specificity and pharmacokinetic properties. Varying the length, branching, and functionality of the alkyl chain at N9 allows for the fine-tuning of the compound's interaction with its target. nih.gov For instance, introducing cyclic or more complex groups can explore additional binding pockets and enhance selectivity.

Exploiting Regioisomerism for Novel Activities: While N9 substitution is more common, the synthesis of N7-substituted regioisomers should be considered as a strategy for discovering novel biological activities. nih.govacs.org Since N7 and N9 isomers present different three-dimensional pharmacophores, they may interact with entirely different targets or with the same target in a different binding mode.

Balancing Lipophilicity and Steric Bulk: Modifications at the C2, C6, and N9 positions should be guided by the need to achieve an optimal balance of lipophilicity and size. Increasing alkyl chain length or adding bulky aromatic groups can enhance hydrophobic interactions but may also decrease solubility or create steric clashes. acs.orgnih.gov A systematic approach, such as moving from ethyl to propyl or isopropyl, can help delineate the steric tolerance of the target's binding site.

Strategic Use of Electronic Effects: The electronic nature of substituents, particularly on aromatic rings appended to the purine core, should be systematically varied. Incorporating electron-withdrawing or electron-donating groups can modulate the strength of key interactions, such as hydrogen bonds or π-stacking, thereby enhancing potency and selectivity. acs.orgresearchgate.net

By applying these principles, medicinal chemists can rationally design new analogues of this compound with tailored biological profiles, leading to the development of more effective and selective therapeutic agents.

In Vitro Biological Evaluation and Molecular Mechanisms of Action

Cell-Based Assays for Cellular Responses

Comprehensive searches of scientific literature and databases have revealed no available data on the cellular responses to 6-chloro-2,9-diethyl-9H-purine.

There is currently no published research available that has evaluated the in vitro cytotoxicity of this compound using the Sulforhodamine B (SRB) assay or any other cytotoxicity assays.

No studies have been identified that investigate the ability of this compound to induce cell cycle arrest or apoptosis in any cell lines. Research on other substituted purine (B94841) derivatives has shown such activities, but specific data for the diethyl-substituted compound is lacking. nih.govnih.govnih.govnih.govugr.es

Investigation of Molecular Pathways and Signaling Networks

Understanding how this compound interacts with and modulates cellular machinery is crucial to elucidating its biological effects. Research in this area aims to identify the specific genes and signaling cascades that are altered following treatment with the compound.

Analysis of Gene Expression Modulation (e.g., transcriptomic analysis)

Currently, specific transcriptomic or comprehensive gene expression analyses for this compound are not extensively detailed in publicly available literature. Such studies would involve treating cells or organisms with the compound and subsequently sequencing their RNA to determine which genes are up- or down-regulated. This type of analysis is essential for providing a broad, unbiased view of the cellular response to the compound and can offer clues into its mechanism of action, potential therapeutic applications, and off-target effects.

Identification of Key Signaling Pathways (e.g., AMPK, FoxO, ECM-receptor interaction)

While the broader class of purine analogs is known to interact with a multitude of cellular pathways, specific investigations into the effect of this compound on key signaling networks such as AMP-activated protein kinase (AMPK), Forkhead box protein O (FoxO), and extracellular matrix (ECM)-receptor interaction pathways have not been specifically reported. The AMPK pathway is a central regulator of cellular energy homeostasis, while FoxO proteins are transcription factors involved in stress resistance, metabolism, and cell apoptosis. The ECM-receptor interaction pathway is critical for cell adhesion, differentiation, and migration. Determining the modulatory activity of this compound on these specific pathways would require targeted molecular biology and biochemistry assays.

Biological Activity Beyond Human Cell Systems

The utility of synthetic compounds is not limited to human medicine. The unique chemical properties of this compound have prompted investigations into its efficacy in agriculture and parasitology.

Regulation of Plant Growth, Development, and Senescence

Certain purine derivatives, particularly N6-substituted adenines, are known cytokinins—a class of plant hormones that promote cell division and influence various aspects of plant growth and development. ekb.eg While research has been conducted on the plant growth-regulating properties of various novel purine derivatives, specific data on the activity of this compound in regulating plant growth, development, or senescence is not currently available in the reviewed literature. ekb.eg

Anti-parasitic Activity (e.g., against malaria parasite)

Protozoan parasites like Plasmodium falciparum, the causative agent of the deadliest form of malaria, are unable to synthesize purines de novo. nih.gov They rely on salvaging purines from their host, making the purine salvage pathway an attractive target for antiparasitic drugs. A study evaluating a library of 81 purine derivatives for activity against P. falciparum identified several compounds with inhibitory effects. nih.gov Although this study included a range of purine chemotypes, the specific activity for this compound was not individually reported in the available data. The most potent compounds in that screen exhibited 50% inhibitory concentrations (IC50) around 20 µM. nih.gov Further investigation would be needed to determine if this compound possesses clinically relevant anti-parasitic activity.

Herbicide Safener Activity

Herbicides can sometimes cause unintended damage to the crops they are meant to protect. Herbicide safeners are chemical agents applied to selectively protect crop plants from herbicide injury without compromising weed control efficacy. mdpi.com The mechanism often involves enhancing the crop's ability to metabolize the herbicide. Purine derivatives have been explored as potential new safeners. mdpi.com However, specific studies detailing the efficacy and mechanism of this compound as a herbicide safener are not present in the current body of scientific literature. The development of such safeners is an active area of research in agricultural chemistry. mdpi.commdpi.com

Induction of Larval Settlement in Marine Organisms

Research into the chemical cues that trigger larval settlement and metamorphosis in marine invertebrates has identified various compounds, including naturally occurring purines like adenosine (B11128), inosine (B1671953), and hypoxanthine (B114508). These molecules have been shown to act as signaling agents for some species, indicating suitable habitats for settlement.

However, there is currently no available scientific literature that describes or quantifies the effect of this compound on the larval settlement of any marine organism. Consequently, no data tables detailing research findings on its efficacy as a settlement inducer can be presented. The molecular mechanisms through which marine invertebrate larvae perceive and respond to chemical cues for settlement are a subject of ongoing research, but a specific mechanism for this compound has not been elucidated due to the lack of foundational biological studies.

The absence of data highlights a significant gap in the understanding of how synthetic purine derivatives may interact with the sensitive biological processes governing the life cycles of marine organisms. Future research would be necessary to determine if this compound possesses any activity in this domain and to subsequently investigate its molecular modes of action.

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The traditional synthesis of 2,6,9-trisubstituted purines often involves multi-step sequences starting from commercially available precursors like 2,6-dichloropurine (B15474) or 2-fluoro-6-chloropurine. mdpi.com These routes can be time-consuming and may utilize harsh reagents. Future research should focus on developing more efficient and sustainable methods for synthesizing 6-chloro-2,9-diethyl-9H-purine.

Key areas for development include:

Microwave-Assisted Organic Synthesis (MAOS): This technology can dramatically reduce reaction times from hours to minutes, often improving yields and reducing the formation of side products. researchgate.net Applying microwave irradiation to the alkylation and substitution steps required to produce this compound could streamline its production significantly.

Green Chemistry Approaches: The development of synthetic protocols that use less hazardous solvents, reduce energy consumption, and minimize waste is crucial. This could involve exploring one-pot reactions or multicomponent reactions (MCRs) that build the purine (B94841) core with the desired substituents in a single, convergent step.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and mixing, leading to higher reproducibility, safety, and scalability. Adapting the synthesis of this purine derivative to a flow chemistry platform could enable more efficient and automated production for screening and development purposes.

| Synthetic Strategy | Description | Potential Advantages for this compound Synthesis |

|---|---|---|

| Traditional Batch Synthesis | Stepwise substitution reactions starting from a di-halogenated purine precursor. mdpi.com | Well-established and reliable for small-scale synthesis. |

| Microwave-Assisted Synthesis | Utilizes microwave energy to accelerate chemical reactions. researchgate.net | Drastic reduction in reaction time, potential for higher yields and purity. |

| Sustainable/Green Chemistry | Employs principles like atom economy, use of safer solvents, and energy efficiency. | Reduced environmental impact, lower cost, and improved safety profile. |

| Flow Chemistry | Reactions are performed in a continuously flowing stream within a reactor. | Enhanced safety, scalability, and process control; ideal for library synthesis. |

Advanced Computational Approaches for Deeper Mechanistic Understanding

Computational chemistry offers powerful tools to predict the properties of this compound and guide its development. Future research should leverage these methods to gain a deeper understanding of its structure-activity relationships (SAR) and potential biological interactions.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the electronic properties of the molecule, such as its molecular orbital energies (HOMO/LUMO), electrostatic potential, and charge distribution. researchgate.net This information provides insights into its reactivity and the types of non-covalent interactions it can form with biological targets. nih.gov

Molecular Docking and Dynamics Simulations: These techniques can model the interaction of this compound with the binding sites of various proteins, such as kinases. nih.govnormalesup.org Docking can predict preferred binding poses and estimate binding affinity, while molecular dynamics simulations can reveal the stability of the protein-ligand complex over time. acs.org

Quantitative Structure-Activity Relationship (3D-QSAR): If a library of analogues of this compound is synthesized and tested for biological activity, 3D-QSAR models can be built. These models correlate the 3D structural features of the molecules with their activity, helping to identify the key steric and electronic properties required for potency and guiding the design of more effective compounds. mdpi.comnih.gov

| Computational Method | Application for this compound | Anticipated Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of electronic structure, reactivity descriptors, and molecular properties. researchgate.net | Understanding of chemical stability and potential for intermolecular interactions. |

| Molecular Docking | Predicting the binding mode and affinity within a protein's active site. nih.gov | Identification of high-probability biological targets (e.g., specific kinases). |

| Molecular Dynamics (MD) | Simulating the dynamic behavior and stability of the ligand-protein complex. acs.org | Assessment of binding stability and identification of key interaction residues. |

| 3D-QSAR | Correlating 3D molecular fields with biological activity across a series of analogues. nih.gov | A predictive model to guide the design of next-generation compounds with improved activity. |

Exploration of New Biological Targets and Mechanisms of Action

The purine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.govresearchgate.net While many 2,6,9-trisubstituted purines are known to be potent inhibitors of cyclin-dependent kinases (CDKs), the specific target profile of this compound is unknown. nih.govmdpi.com A crucial future direction is the systematic screening of this compound against diverse target families to uncover novel mechanisms of action.

Potential avenues for exploration include:

Kinase Profiling: The compound should be screened against a broad panel of human kinases to determine its potency and selectivity. This could reveal unexpected targets beyond the well-studied CDKs, such as Bruton's tyrosine kinase (BTK) or other kinases implicated in cancer and autoimmune diseases. researchgate.net

Anticancer and Antiproliferative Screening: Evaluation against the NCI-60 human tumor cell line panel or similar large-scale screens could identify specific cancer types that are sensitive to this compound. nih.gov Follow-up studies would then be required to elucidate the mechanism, whether it be apoptosis, cell cycle arrest, or another form of cell death. nih.gov

Emerging Purine-Binding Proteins: The "purinome" consists of a large number of proteins that bind purines. mdpi.com Beyond kinases, this includes enzymes involved in metabolic pathways, signaling proteins, and transport systems. Unbiased screening approaches could reveal novel interactions and therapeutic opportunities for this compound.

| Potential Target Class | Examples | Therapeutic Rationale |

|---|---|---|

| Cyclin-Dependent Kinases (CDKs) | CDK2, CDK5, CDK9, CDK12 | Established targets for purine analogues in cancer therapy. nih.govmdpi.com |

| Tyrosine Kinases | Src, BTK, FLT3 | Key regulators of signaling pathways in cancer and immunology. researchgate.netmdpi.com |

| Metabolic Enzymes | Purine salvage pathway enzymes | Potential for antimetabolite activity in cancer or infectious diseases. mdpi.com |

| G-protein-coupled receptors (GPCRs) | Adenosine (B11128) Receptors, Histamine H3 Receptor | Purine derivatives can act as agonists or antagonists at purinergic receptors. mdpi.com |

Design of Next-Generation Purine-Based Chemical Probes for Biological Research

Beyond its potential as a therapeutic agent, this compound can serve as a scaffold for the development of chemical probes. These tools are invaluable for studying biological systems, identifying drug targets, and validating mechanisms of action.

Future design and synthesis efforts could focus on:

Fluorescent Probes: Attaching a fluorophore to the purine scaffold would allow for visualization of the compound's localization within cells using fluorescence microscopy or quantification of target engagement via flow cytometry. researchgate.netamanote.com The point of attachment would need to be carefully chosen to avoid disrupting binding to its biological target.

Photoaffinity Probes: Incorporating a photoreactive group, such as a diazirine or benzophenone, into the structure of this compound would create a photoaffinity label. nih.govenamine.net Upon UV irradiation, this probe would form a covalent bond with its binding partner, enabling the unambiguous identification of its direct cellular targets through techniques like mass spectrometry. nih.gov

Affinity-Based Probes: An affinity probe could be created by attaching a biotin (B1667282) tag to the molecule, typically via a linker. This would facilitate the isolation and enrichment of target proteins from cell lysates, a technique known as affinity pull-down, which is crucial for target identification and validation.

| Probe Type | Required Modification to Scaffold | Primary Research Application |

|---|---|---|

| Fluorescent Probe | Covalent attachment of a fluorophore (e.g., fluorescein, rhodamine). | Cellular imaging, localization studies, and fluorescence-based binding assays. researchgate.net |

| Photoaffinity Probe | Incorporation of a photoreactive moiety (e.g., diazirine, aryl azide). nih.gov | Covalent labeling and definitive identification of direct protein targets in a complex biological system. nih.gov |

| Affinity-Based Probe | Attachment of a high-affinity tag (e.g., biotin) via a flexible linker. | Isolation and purification of binding partners from cell lysates for identification. |

Q & A

Basic Research Question

- Column chromatography : Use silica gel with EtOAc/hexane (1:3 to 1:6) for baseline separation .

- Recrystallization : Ethanol/water mixtures improve purity for crystalline derivatives .

Advanced Tip : For polar derivatives (e.g., ribofuranosyl analogs), employ reverse-phase HPLC with C18 columns .

How does tautomerism affect the reactivity of this compound?

Advanced Research Question

The 9H-purine tautomer dominates in solution, but substituents can shift equilibrium:

- Ethyl groups : Stabilize the 9H tautomer via steric hindrance .

- Chlorine : Electron-withdrawing effects reduce tautomeric interconversion rates .

Characterization Method : Variable-temperature NMR to monitor tautomer populations .

What are the stability considerations for long-term storage?

Basic Research Question

- Temperature : Store at 2–8°C to prevent decomposition .

- Atmosphere : Use inert gas (N₂ or Ar) to avoid oxidation of the purine ring .

Degradation Analysis : Monitor via HPLC every 6 months; chloride release indicates hydrolysis .

How can in silico tools predict metabolic pathways for this compound?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products